molecular formula C16H12IN3O2 B278701 N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B278701
M. Wt: 405.19 g/mol
InChI Key: RLWBKQMFGOKIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as IQ-1S, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.

Mechanism of Action

The Wnt/β-catenin signaling pathway is a complex pathway that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is known to be involved in the development and progression of various types of cancer. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide selectively inhibits the activity of the β-catenin/TCF transcription complex, which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting this complex, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide prevents the activation of downstream target genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, leading to a reduction in cancer cell proliferation and tumor growth. In addition, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for use in scientific research applications. It is a highly selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it suitable for studying the role of this pathway in cancer development and progression. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been optimized for high yields and purity, which makes it suitable for use in experiments that require large quantities of the compound.
One limitation of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a small molecule, which may limit its ability to penetrate cell membranes and reach its target in vivo.

Future Directions

There are several future directions for the study of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in cancer research. One direction is to further investigate the mechanism of action of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its effects on the Wnt/β-catenin signaling pathway. Another direction is to test the efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in clinical trials, and to investigate its potential applications in the treatment of other diseases, such as inflammatory conditions.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the reaction of 4-iodoaniline with 2-chloroacetamide to form N-(4-iodophenyl)-2-chloroacetamide. This intermediate compound is then reacted with 2-aminobenzoyl chloride to form the final product, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research applications.

Scientific Research Applications

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer research. The Wnt/β-catenin signaling pathway is known to be dysregulated in various types of cancer, and N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to selectively inhibit this pathway, leading to a reduction in cancer cell proliferation and tumor growth. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting the growth of cancer cells.

properties

Product Name

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molecular Formula

C16H12IN3O2

Molecular Weight

405.19 g/mol

IUPAC Name

N-(4-iodophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12IN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)

InChI Key

RLWBKQMFGOKIRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.